molecular formula C20H14N2O3 B325887 2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B325887
M. Wt: 330.3 g/mol
InChI Key: OVFVEZFVGFVKPH-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out under controlled conditions to ensure the formation of the desired isoindole-dione scaffold . The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is typically conducted at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are also common, where the methoxy-naphthyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthylamine derivatives.

Scientific Research Applications

2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of the methoxy-naphthyl group and the isoindole-dione structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to other similar compounds.

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

2-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C20H14N2O3/c1-25-18-11-10-13-6-2-3-7-14(13)17(18)12-21-22-19(23)15-8-4-5-9-16(15)20(22)24/h2-12H,1H3/b21-12+

InChI Key

OVFVEZFVGFVKPH-CIAFOILYSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=O)C4=CC=CC=C4C3=O

SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.